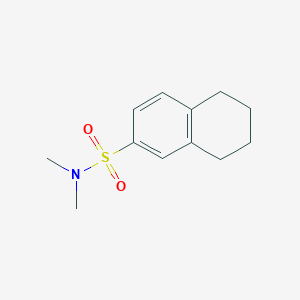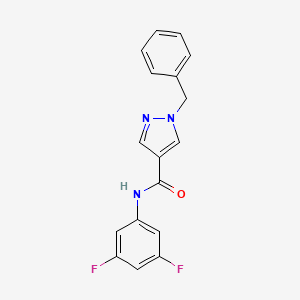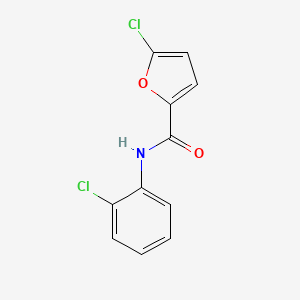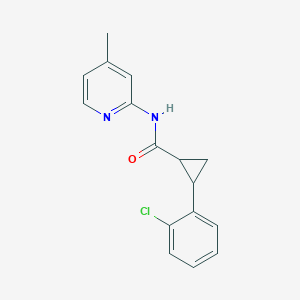![molecular formula C14H16N4O B7461536 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields.
Scientific Research Applications
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one has been studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The exact mechanism of action of 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one is not fully understood. However, it has been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Its ability to act as a fluorescent probe may be due to its ability to bind to metal ions and form a complex that emits fluorescence.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, it may cause cytotoxicity and induce apoptosis in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one in lab experiments is its antimicrobial activity. It can be used to test the efficacy of various antimicrobial agents and to study the mechanisms of bacterial resistance. Additionally, its ability to act as a fluorescent probe makes it a useful tool for studying metal ion transport and signaling in biological systems. However, one limitation of using this compound is its potential cytotoxicity at higher concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one. One area of research is the development of new antimicrobial agents based on this compound. Another area of research is the development of new anticancer agents based on its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as metal ion sensing and signaling.
Synthesis Methods
The synthesis of 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one involves the reaction of 4-bromomethylphenylpyrazole with piperazine in the presence of a base. The reaction yields 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one as a white solid. This method has been optimized and validated in various studies, and it has been found to be a reliable and efficient method for synthesizing this compound.
properties
IUPAC Name |
4-[(4-pyrazol-1-ylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14-11-17(9-7-15-14)10-12-2-4-13(5-3-12)18-8-1-6-16-18/h1-6,8H,7,9-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIPOWWMRIOFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)



![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)




![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)